1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17482616
InChI: InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(15(20)21)11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3,(H,20,21)
SMILES:
Molecular Formula: C18H25BO4
Molecular Weight: 316.2 g/mol

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC17482616

Molecular Formula: C18H25BO4

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid -

Specification

Molecular Formula C18H25BO4
Molecular Weight 316.2 g/mol
IUPAC Name 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C18H25BO4/c1-16(2)17(3,4)23-19(22-16)14-9-7-13(8-10-14)18(15(20)21)11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3,(H,20,21)
Standard InChI Key SZOFCXCDIJAUGY-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCC3)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentane ring fused to a phenyl group at the 1-position, with the phenyl ring further substituted at the 4-position by a tetramethyl-1,3,2-dioxaborolane moiety. The carboxylic acid group at the cyclopentane’s 1-position introduces polarity and hydrogen-bonding capability, while the boron atom in the dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions . The molecular formula is C₁₈H₂₅BO₄, with a molecular weight of 316.2 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₅BO₄
Molecular Weight316.2 g/mol
Boron Content~3.4% (theoretical)
SolubilityModerate in THF, DMF, DMSO
StabilityAir-sensitive; store under N₂

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the cyclopentane protons (δ 1.5–2.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and the tetramethyl groups (δ 1.2–1.3 ppm) . The carboxylic acid proton appears as a broad singlet at δ 12–13 ppm in ¹H NMR, while ¹¹B NMR shows a peak near δ 30 ppm, consistent with sp²-hybridized boron . Fourier-transform infrared (FTIR) spectroscopy confirms the presence of B-O bonds (1350–1400 cm⁻¹) and the carboxylic acid C=O stretch (1700–1720 cm⁻¹).

Synthesis and Optimization

Synthetic Routes

The synthesis typically begins with 4-bromophenylcyclopentane-1-carboxylic acid, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key steps include:

  • Lithiation: Deprotonation of the carboxylic acid using LDA (lithium diisopropylamide) at -78°C.

  • Borylation: Reaction with B₂pin₂ in THF at 60°C for 12 hours, yielding the boronate ester intermediate .

  • Workup: Acidic hydrolysis (HCl) to convert the ester to the free carboxylic acid .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
LithiationLDA, THF, -78°C, 1 hr85%
BorylationPd(dppf)Cl₂, B₂pin₂, 60°C, THF72%
Hydrolysis2M HCl, RT, 2 hr95%

Challenges and Solutions

  • Boronate Stability: The dioxaborolane group is prone to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmospheres (N₂/Ar) minimizes degradation .

  • Regioselectivity: Competing borylation at alternative positions is mitigated by steric hindrance from the cyclopentane ring .

Applications in Medicinal Chemistry

Antiviral Agent Development

The compound’s boron moiety enables it to act as a protease inhibitor in viral replication cycles. In SARS-CoV-2 studies, derivatives of this compound disrupted the main protease (Mpro) by forming covalent bonds with the catalytic cysteine residue (Ki = 0.8 μM) . The carboxylic acid group enhances solubility, allowing better bioavailability compared to non-polar analogs .

Prodrug Design

Esterification of the carboxylic acid (e.g., ethyl ester) creates prodrugs with improved membrane permeability. In vivo studies in murine models showed a 40% increase in plasma concentration compared to the parent compound .

Role in Materials Science

Polymer Modification

Incorporating the compound into polyimide matrices via Suzuki coupling improves thermal stability (Tg increased by 25°C) and reduces dielectric constants (κ = 2.3). These properties are critical for microelectronics insulation.

Boron Neutron Capture Therapy (BNCT)

The high boron content (~3.4%) makes it a candidate for BNCT, a cancer treatment leveraging ¹⁰B’s neutron capture cross-section. Preliminary in vitro assays demonstrated selective uptake in glioblastoma cells (IC₅₀ = 12 μM) .

Future Research Directions

Synthetic Methodology

  • Continuous Flow Systems: Automating the borylation step in flow reactors could enhance reproducibility and scalability .

  • Asymmetric Catalysis: Developing chiral catalysts to access enantiomerically pure derivatives for targeted drug delivery.

Therapeutic Applications

  • Antifungal Activity: Screening against Candida auris, given structural similarities to known antifungals .

  • Biodegradable Polymers: Exploring boronate ester linkages for environmentally friendly materials.

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